2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone
Overview
Description
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have diverse biological activities .
Mode of Action
It is known to act as a reagent in the synthesis of diaryl oxazole-based compounds, which are potential agents for the treatment of pancreatic cancer lines .
Result of Action
It is known to be used in the synthesis of compounds with potential antitumor activity .
Biochemical Analysis
Biochemical Properties
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. For example, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which can influence the compound’s activity and stability.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in altered cellular responses. The impact on cellular metabolism may include changes in the levels of key metabolites and shifts in metabolic fluxes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it can modulate gene expression by binding to transcription factors or altering chromatin structure, thereby influencing the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to gradual degradation, resulting in reduced efficacy or altered activity . Additionally, long-term studies in vitro or in vivo may reveal cumulative effects on cellular processes, such as sustained changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific signaling pathways or metabolic processes. At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects may also be observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the interaction with metabolic enzymes can affect the levels of other metabolites, potentially leading to changes in metabolic fluxes and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution within tissues can also affect its overall efficacy and potential side effects. Understanding the transport mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to mitochondria, affecting cellular metabolism and energy production. The subcellular localization is crucial for understanding the precise mechanisms of action and potential therapeutic applications of this compound.
Properties
IUPAC Name |
2-amino-1-[4-(trifluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4H,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQISOIWOFJKJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.